CK2α Holoenzyme Inhibition: 2-Bromo-6-carboxyflavonol vs. 4′-Carboxy Regioisomer and Non-Halogenated Precursor
In the 4′-carboxyflavonol series, the introduction of halogen substituents at the 6- and 8-positions of the chromene A-ring dramatically increases CK2α₂β₂ holoenzyme inhibitory potency. The non-halogenated parent compound 4′-carboxyflavonol (lacking any bromine on the chromene) exhibits an IC₅₀ of 1.3 µM. Mono-halogenation with bromine at the 6-position (6-bromo-4′-carboxyflavonol) improves potency to 0.08 µM, while di-halogenation to FLC26 (4′-carboxy-6,8-dibromo-flavonol) yields an IC₅₀ of 0.008 µM—a 162-fold increase over the non-halogenated baseline and a 5-fold improvement over the mono-chloro analog FLC21 (IC₅₀ = 0.04 µM) [1]. By class-level inference, the 2-(2-bromophenyl)-6-carboxy substitution pattern of the target compound combines an A-ring 6-carboxylic acid (shown to confer superior antianaphylactic activity over B-ring carboxy derivatives) with a 2-bromophenyl B-ring that may engage in π-halogen bonding interactions analogous to those structurally characterized for the 8-bromo substituent of FLC26 with Tyr50 of CK2α [2][3]. This dual substitution architecture is predicted to offer binding interactions that are absent in simpler 2-phenyl or 4′-carboxy-only flavonols.
| Evidence Dimension | CK2α₂β₂ holoenzyme inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured; predicted by class-level extrapolation from 6-bromo-4′-carboxyflavonol (IC₅₀ = 0.08 µM) and FLC26 (IC₅₀ = 0.008 µM); the 2-(2-bromophenyl)-6-carboxy scaffold combines structural features of both potent sub-series |
| Comparator Or Baseline | 4′-Carboxyflavonol (IC₅₀ = 1.3 µM); 6-chloro-4′-carboxyflavonol (IC₅₀ = 0.18 µM); 6-bromo-4′-carboxyflavonol (IC₅₀ = 0.08 µM); FLC21 (4′-carboxy-6,8-dichloro-flavonol, IC₅₀ = 0.04 µM); FLC26 (4′-carboxy-6,8-dibromo-flavonol, IC₅₀ = 0.008 µM) |
| Quantified Difference | 162-fold potency enhancement from non-halogenated 4′-carboxyflavonol (1.3 µM) to FLC26 (0.008 µM); bromine at position 6 alone accounts for a 16-fold improvement (1.3 µM → 0.08 µM); bromo substituents are more effective than chloro (0.04 µM for FLC21 vs. 0.008 µM for FLC26, 5-fold difference) |
| Conditions | CK2α₂β₂ holoenzyme inhibition assay; IC₅₀ values as reported by Golub et al. (2011) and Niefind et al. (2017) |
Why This Matters
This class-wide SAR demonstrates that bromine substitution on the chromene core and carboxylic acid positioning are critical potency determinants—procuring the correct regioisomer with both the 2-(2-bromophenyl) group and the 6-carboxylic acid is essential for reproducible kinase inhibition studies.
- [1] Niefind, K.; Bischoff, N.; Golub, A. G.; Bdzhola, V. G.; Yarmoluk, S. M.; Issinger, O.-G. Structural Hypervariability of the Two Human Protein Kinase CK2 Catalytic Subunit Paralogs Revealed by Complex Structures with a Flavonol- and a Thieno[2,3-d]pyrimidine-Based Inhibitor. Pharmaceuticals 2017, 10, 9. DOI: 10.3390/ph10010009. (See Section 2.2.2 for IC₅₀ values: 0.18 µM, 0.08 µM, 0.04 µM, and 0.008 µM). View Source
- [2] Guerra, B.; Bischoff, N.; Bdzhola, V. G.; Yarmoluk, S. M.; Issinger, O.-G.; Golub, A. G.; Niefind, K. A Note of Caution on the Role of Halogen Bonds for Protein Kinase/Inhibitor Recognition Suggested by High- and Low-Salt CK2α Complex Structures. ACS Chem. Biol. 2015, 10, 1654–1660. DOI: 10.1021/acschembio.5b00235. View Source
- [3] Wurm, G.; Geres, U. Structure-Activity Studies on Carboxyflavone Derivatives with Antianaphylactic Activity. Arzneimittelforschung 1979, 29, 15–18. PMID: 582107. View Source
